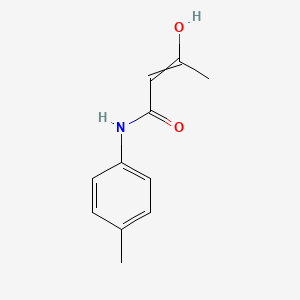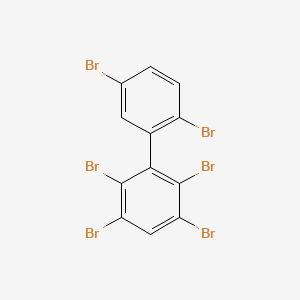
Silane, trifluoro(3-methyl-2-butenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, trifluoro(3-methyl-2-butenyl)-: is an organosilicon compound with the molecular formula C5H9F3Si. This compound is characterized by the presence of a trifluoromethyl group attached to a silane moiety, along with a 3-methyl-2-butenyl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Silane, trifluoro(3-methyl-2-butenyl)- typically involves the reaction of a trifluoromethylsilane precursor with a 3-methyl-2-butenyl halide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, to facilitate the coupling of the two components. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods: In an industrial setting, the production of Silane, trifluoro(3-methyl-2-butenyl)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: Silane, trifluoro(3-methyl-2-butenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the trifluoromethyl group to a difluoromethyl or monofluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups .
Aplicaciones Científicas De Investigación
Chemistry: Silane, trifluoro(3-methyl-2-butenyl)- is used as a building block in the synthesis of more complex organosilicon compounds.
Biology and Medicine: In biological and medical research, this compound is studied for its potential use in drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making Silane, trifluoro(3-methyl-2-butenyl)- a valuable intermediate in medicinal chemistry .
Industry: In the industrial sector, Silane, trifluoro(3-methyl-2-butenyl)- is used in the production of specialty coatings, adhesives, and sealants. Its ability to impart unique properties, such as hydrophobicity and chemical resistance, makes it an important component in various formulations .
Mecanismo De Acción
The mechanism by which Silane, trifluoro(3-methyl-2-butenyl)- exerts its effects involves the interaction of its trifluoromethyl group with molecular targets. The trifluoromethyl group is highly electronegative, which can influence the electronic properties of the compound and its interactions with other molecules. This can lead to changes in reactivity, binding affinity, and overall chemical behavior .
Comparación Con Compuestos Similares
- Silane, trifluoro(2-methyl-2-propenyl)-
- Silane, trifluoro(3-methyl-1-butenyl)-
- Silane, trifluoro(4-methyl-2-pentenyl)-
Comparison: Compared to these similar compounds, Silane, trifluoro(3-methyl-2-butenyl)- is unique due to the specific positioning of the trifluoromethyl and 3-methyl-2-butenyl groups. This unique structure can result in different reactivity and properties, making it suitable for specific applications where other compounds may not be as effective .
Propiedades
Número CAS |
114067-34-4 |
|---|---|
Fórmula molecular |
C5H9F3Si |
Peso molecular |
154.20 g/mol |
Nombre IUPAC |
trifluoro(3-methylbut-2-enyl)silane |
InChI |
InChI=1S/C5H9F3Si/c1-5(2)3-4-9(6,7)8/h3H,4H2,1-2H3 |
Clave InChI |
FQZOEQIJCNKSCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC[Si](F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-ethyl-6-[(E)-C-ethyl-N-hydroxycarbonimidoyl]benzene-1,3-diol](/img/structure/B14289189.png)
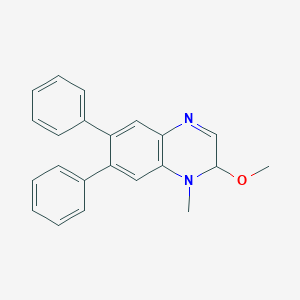
![Diethyl [11-(diethylamino)-11-oxoundecyl]phosphonate](/img/structure/B14289205.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]octane-1,2-diol](/img/structure/B14289210.png)
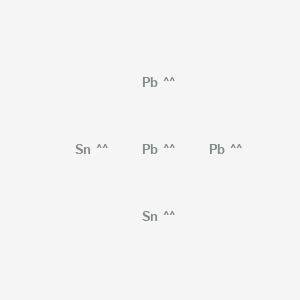

![N-[(2-Chloro-5-nitrophenyl)(phenyl)methylidene]hydroxylamine](/img/structure/B14289231.png)
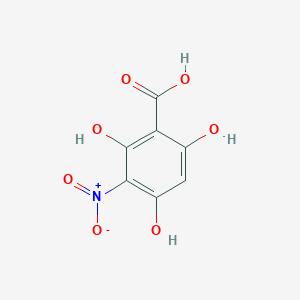
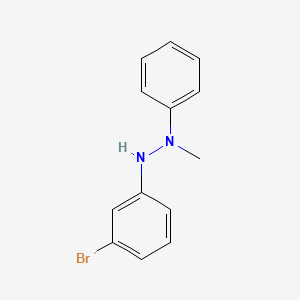
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(pentafluorobenzene)](/img/structure/B14289243.png)
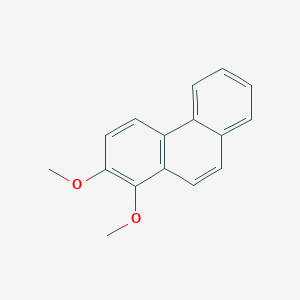
![4-[3-(4-Methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B14289250.png)
